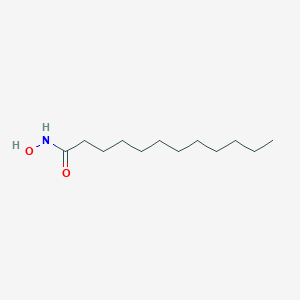
1,3-Difluoro-5-pentylbenzene
Descripción general
Descripción
1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 1 and 3 positions and a pentyl group at the 5 position on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-pentylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process typically uses a catalyst such as manganese(III) porphyrin under mild conditions to achieve high site-selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, catalytic elimination, and purification through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Difluoro-5-pentylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones under mild conditions using manganese(III) porphyrin as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the pentyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese(III) porphyrin, mild conditions, water as the main solvent.
Substitution: Electrophiles such as bromine cation, under conditions that favor the formation of a positively charged benzenonium intermediate.
Major Products:
Oxidation: 1,4-diketones.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-pentylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes regioselective dual functionalization of C(sp3)–H bonds, leading to the formation of 1,4-diketones. This process is catalyzed by manganese(III) porphyrin, which facilitates the transformation under mild conditions .
Comparación Con Compuestos Similares
1,3-Difluoro-5-pentylbenzene can be compared with other fluorinated aromatic compounds such as:
1,3-Difluorobenzene: Lacks the pentyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
1,3-Difluoro-5-methylbenzene: Contains a methyl group instead of a pentyl group, resulting in different steric and electronic effects.
1,3-Difluoro-5-ethylbenzene: Similar to this compound but with a shorter alkyl chain, affecting its physical and chemical properties.
Propiedades
IUPAC Name |
1,3-difluoro-5-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZPOPHPSWRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577996 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-25-8 | |
| Record name | 1,3-Difluoro-5-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)




![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)
